molecular formula C25H22O10 B1248243 Isosilybin B CAS No. 142796-22-3

Isosilybin B

Cat. No. B1248243
CAS RN: 142796-22-3
M. Wt: 482.4 g/mol
InChI Key: FDQAOULAVFHKBX-WAABAYLZSA-N
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Description

Synthesis Analysis

The synthesis of isosilybin B, like other silymarin constituents, involves complex organic chemistry procedures. A notable method includes the biomimetic strategy for synthesizing isosilybin A, which can be adapted for this compound, employing catalytic biomimetic cyclization of highly functionalized chalcones to form the characteristic benzopyranone ring structure intrinsic to flavonolignans (McDonald, Nibbs, & Scheidt, 2014).

Molecular Structure Analysis

The molecular structure of this compound has been determined through comprehensive studies involving X-ray crystallography, which provides detailed insights into its stereochemistry. This compound is characterized by its specific configuration at various chiral centers, determined to be 2R, 3R, 7'S, 8'S based on crystallographic analysis (Lee & Liu, 2003).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including oxidation and conjugation, which have been explored for enhancing its bioactivity or for analytical purposes. Notably, the base-catalyzed oxidation of this compound into 2,3-dehydro derivatives has been optimized, demonstrating the compound's chemical reactivity and potential for derivative synthesis (Gažák et al., 2013).

Physical Properties Analysis

This compound's physical properties, such as solubility, melting point, and optical rotation, are crucial for its extraction, purification, and formulation. Techniques like reversed-phase HPLC and preparative chromatography have been employed for the isolation and characterization of this compound, indicating its distinct physical and chromatographic behaviors compared to its diastereoisomers (Kim et al., 2003).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity towards various chemical agents and its behavior in biological systems, have been a subject of study. For instance, its capacity to undergo sulfation, a modification relevant to its metabolism and bioavailability, has been demonstrated using enzymatic methods, providing insight into its phase II metabolism (Marhol et al., 2013).

Scientific Research Applications

  • Androgen Receptor Degradation in Prostate Cancer : Isosilybin B has been found to decrease androgen receptor and prostate-specific antigen levels in prostate cancer cells, suggesting its potential in prostate cancer control. It triggers androgen receptor degradation via the PI3K-Akt-Mdm2-mediated pathway (Deep et al., 2008).

  • Molecular Structure and Stereochemistry : The molecular structure and stereochemistry of this compound have been determined through X-ray crystallography. This provides insights into its chemical properties and potential interactions (Lee & Liu, 2003).

  • Anticancer Effects : this compound exhibits potent anticancer effects, particularly in prostate cancer cells. It inhibits growth, induces G1 arrest, and triggers apoptosis, suggesting its therapeutic potential in cancer treatment (Deep et al., 2007).

  • Oxidative Stress Injury in Alzheimer's Disease : this compound has been shown to alleviate Aβ25-35-induced oxidative stress injury in hippocampal cells. This indicates its potential use in treating oxidative stress-related conditions, such as Alzheimer's disease (Zhou et al., 2016).

  • Enzymatic Synthesis and Metabolism : Research on the enzymatic synthesis of this compound and its metabolism in human hepatocytes provides valuable information for its pharmacological applications and potential therapeutic uses (Marhol et al., 2013).

  • This compound and Androgen Receptor Signaling in Prostate Cancer : this compound has been found to induce apoptosis in human prostate cancer cells by targeting Akt, NF‐κB, and androgen receptor signaling. This further supports its role in cancer therapy (Deep et al., 2010).

  • Synthesis of this compound Derivatives : Studies on the synthesis of derivatives like 2,3-dehydrothis compound provide insights into chemical modifications that could enhance its therapeutic properties (Gazak et al., 2013).

Mechanism of Action

Isosilybin B exhibits anti-prostate cancer (PCA) activity by inhibiting proliferation and inducing G1 phase arrest and apoptosis . It also causes androgen receptor (AR) degradation . It plays a role as a specific ligand of biological targets, according to the “lock-and-key” concept .

Safety and Hazards

Isosilybin B is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

(2R,3R)-3,5,7-trihydroxy-2-[(2S,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-18-7-12(3-5-16(18)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20-,23-,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQAOULAVFHKBX-WAABAYLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[C@H]2[C@@H](OC3=C(O2)C=CC(=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447055
Record name Isosilibinin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

142796-22-3
Record name Isosilybin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142796-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isosilybin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142796223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isosilibinin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOSILYBIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15EH97604R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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